(4-Morpholinylnitrosoamino)acetonitrile

Descripción general

Descripción

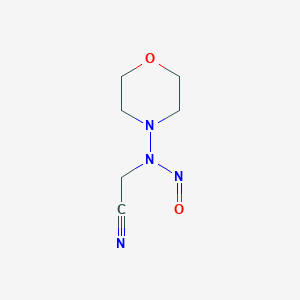

(4-Morpholinylnitrosoamino)acetonitrile is an organic compound with the molecular formula C6H10N4O2. It is characterized by the presence of a morpholine ring, a nitroso group, and an acetonitrile moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinylnitrosoamino)acetonitrile typically involves the reaction of morpholine with nitrosating agents in the presence of acetonitrile. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents, which react with morpholine to form the nitroso derivative. This intermediate then reacts with acetonitrile to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: (4-Morpholinylnitrosoamino)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The acetonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with the acetonitrile moiety under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted acetonitrile derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : (4-Morpholinylnitrosoamino)acetonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reactions, making it valuable for developing new chemical entities.

- Reagent in Chemical Reactions : The compound can act as a reagent in nucleophilic substitution reactions, contributing to the formation of more complex organic molecules.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can be used to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to explore pathways related to metabolism and drug interactions.

- Protein Interaction Studies : The compound may also be utilized in studies examining protein-ligand interactions, providing insights into cellular processes and potential therapeutic targets.

Medicine

- Potential Therapeutic Applications : Although not currently approved for clinical use, this compound is being investigated for its potential therapeutic effects, particularly in cardiovascular research due to its vasodilatory properties linked to nitric oxide release.

- Case Study Insights : A notable study demonstrated its effects on smooth muscle relaxation, indicating potential applications in treating conditions like hypertension or other vascular disorders .

Industry

- Material Development : The compound is explored for its utility in developing new materials, particularly in coatings and polymers where enhanced properties are desired due to the morpholine moiety's characteristics.

- Chemical Processes : Its role as a solvent or reagent in industrial chemical processes is under investigation, potentially leading to more efficient synthesis methods in pharmaceutical manufacturing.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as an intermediate for synthesizing complex molecules |

| Biology | Enzyme Studies | Inhibits specific enzymes, aiding metabolic research |

| Medicine | Therapeutic Potential | Demonstrates vasodilatory effects; under investigation for cardiovascular applications |

| Industry | Material Development | Explored for enhancing properties in coatings and polymers |

Case Studies

- Vasodilatory Effects :

- Enzyme Interaction Analysis :

-

Synthesis Optimization :

- Industrial application studies focused on optimizing the synthesis routes for this compound, aiming at increasing yield and purity while ensuring safety .

Mecanismo De Acción

The mechanism of action of (4-Morpholinylnitrosoamino)acetonitrile involves the release of nitric oxide (NO) from the nitroso group. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s ability to modulate NO pathways makes it of interest in the study of cardiovascular and neurological diseases .

Comparación Con Compuestos Similares

- N-Morpholino-N-nitroso-amino acetonitrile

- N-nitrosomorpholinoaminoacetonitrile

- Pentaerythritol tetranitrate

Comparison: (4-Morpholinylnitrosoamino)acetonitrile is unique due to its specific combination of a morpholine ring, nitroso group, and acetonitrile moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pentaerythritol tetranitrate is primarily used for its explosive properties and as a vasodilator, whereas this compound is more focused on its potential as a biochemical probe and therapeutic agent .

Actividad Biológica

(4-Morpholinylnitrosoamino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of nitric oxide (NO) signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound is believed to exert its biological effects primarily through the modulation of nitric oxide pathways. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The interaction of this compound with nitric oxide synthases (NOS) and cytochrome P450 enzymes has been documented in several studies.

Key Findings:

- CYP Enzyme Regulation : Research indicates that this compound can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. In vitro studies have shown that NO donors can down-regulate CYP2B6 activity, suggesting a potential role for this compound in modulating drug metabolism under inflammatory conditions .

- Cell Line Studies : In HeLa and HuH7 cell lines, treatment with NO donors resulted in significant alterations in CYP2B6 protein levels, indicating a post-translational mechanism of regulation .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

The compound's ability to scavenge reactive oxygen species (ROS) has been highlighted in various studies. The antioxidant properties may contribute to neuroprotective effects observed in models of ischemia and inflammation.

2. Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells by activating specific signaling pathways related to oxidative stress.

3. Anti-inflammatory Properties

The modulation of NO production can lead to reduced inflammation. In animal models, administration of this compound has been associated with decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

Several case studies have explored the effects of this compound:

- Study on Hepatic Function : A study involving rat hepatocytes demonstrated that treatment with this compound led to a significant reduction in CYP2B6 expression following exposure to inflammatory cytokines. The results indicated that the NO pathway plays a crucial role in mediating these effects .

- Neuroprotective Effects : In models of acute ischemic stroke, this compound was shown to improve recovery outcomes by reducing lipid peroxidation and enhancing antioxidant defenses .

Data Table

Below is a summary table highlighting the biological activities and mechanisms associated with this compound:

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-morpholin-4-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-1-2-10(8-11)9-3-5-12-6-4-9/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAFBPBSUPYFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N(CC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949504 | |

| Record name | N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26687-79-6 | |

| Record name | N-Nitrosomorpholinoaminoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026687796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.